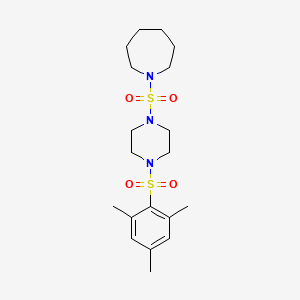

![molecular formula C15H15N3 B2769409 [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 866043-02-9](/img/structure/B2769409.png)

[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for “[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine” is not specified in the sources retrieved, it’s worth noting that dipyrromethanes, which are similar compounds, are useful intermediates in the synthesis of porphyrins and their analogs . This suggests that “[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine” could potentially be synthesized through similar methods.Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine” are not explicitly provided in the sources retrieved .Applications De Recherche Scientifique

- Supramolecular iron(II) complexes containing [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine ligands have been studied for spin-state switching at the single-molecule level. These complexes can be used in spintronics and memory devices .

- Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene, a derivative of our compound, is suitable for curing photosensitive resins used in high-tech applications like holography, laser direct imaging, and stereolithography .

- The compound has potential in synthesizing new bis(porphyrins) or related compounds. Porphyrins play essential roles in various biological processes and materials science .

- Researchers have discovered a series of new 4,6-diphenyl-2-(1H-pyrrol-1-yl)pyridine analogs. These compounds exhibit anticancer activity against various human cancer cell lines .

- Density functional theory (DFT) studies have explored stretching-induced spin-state switching in molecular junctions composed of [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine complexes and gold electrodes. Understanding their conductance behavior is crucial for molecular electronics .

- Complex salts containing [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine ligands have been characterized crystallographically. For example, [FeL2]X2 (X = BF4, ClO4, PF6) have been prepared and studied .

Spin-Crossover Materials

Photosensitive Resins and Imaging

Porphyrin Synthesis

Anticancer Agents

Single-Molecule Conductance Studies

Crystallography and Complex Salts

Propriétés

IUPAC Name |

[2,6-di(pyrrol-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H,12,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHJCARYXFHSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)

![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)

![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)